2-Bromo-4,5-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethoxybenzohydrazide is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid group is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxybenzohydrazide typically involves the bromination of 4,5-dimethoxybenzoic acid followed by the conversion of the resulting brominated acid to the corresponding hydrazide. One common method involves the use of bromine in a nonpolar solvent, such as carbon tetrachloride, to achieve electrophilic bromination of the aromatic ring. The brominated product is then reacted with hydrazine hydrate to form the hydrazide .
Industrial Production Methods
For industrial production, a one-pot method is often employed to streamline the process and reduce costs. This method involves the use of bromine released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid. The bromine reacts with 3,4-dimethoxymethylbenzene to form 2-bromo-4,5-dimethoxybenzyl bromide, which is then converted to the hydrazide .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
2-Bromo-4,5-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of glucosylceramide in fungi, which is essential for fungal cell division .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzyl bromide: A similar compound with a bromine atom and methoxy groups on the benzene ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar substituents but different functional groups.
Uniqueness
2-Bromo-4,5-dimethoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11BrN2O3 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C9H11BrN2O3/c1-14-7-3-5(9(13)12-11)6(10)4-8(7)15-2/h3-4H,11H2,1-2H3,(H,12,13) |
InChI Key |
DIBOPOMFWIMVMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NN)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.